N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-21-12-10-18(15-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFXQXVBWXXRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxopiperidinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as piperidine and an oxidizing agent to form the oxopiperidinyl group.
Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Coupling with naphthalene sulfonamide: The final step involves coupling the intermediate with naphthalene sulfonamide under conditions that facilitate the formation of the sulfonamide bond, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene ring system, a methoxy group, and a piperidinone moiety. These structural elements contribute to its distinctive chemical properties, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃N₂O₄S |
| Molecular Weight | 429.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis.
- Receptor Binding : The piperidinone moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are well-documented for their antibacterial effects against a range of pathogens.
Anticancer Potential
There is emerging evidence suggesting that naphthalene derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies, although more rigorous testing is required to confirm these effects.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating the antibacterial efficacy of various naphthalene derivatives demonstrated that compounds with similar functional groups effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
- Mechanistic Studies : Further research into the mechanism of action highlighted that the compound may act through the inhibition of specific kinases involved in cell proliferation and survival pathways, thereby promoting apoptosis in cancerous cells .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide?
- Methodology : The synthesis typically involves: (i) Coupling a naphthalene sulfonamide core with a substituted phenyl moiety under nucleophilic substitution conditions. (ii) Introducing the 2-oxopiperidin-1-yl group via amidation or reductive amination. (iii) Optimizing reaction parameters (e.g., temperature: 60–80°C, pH 7–9) to enhance yield and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the final compound .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., methoxy group at C4, sulfonamide linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What structural features influence its biological activity?
- Methodology :
- The naphthalene sulfonamide core provides hydrophobic interactions with target proteins.
- The 2-oxopiperidin-1-yl group enhances solubility and hydrogen-bonding potential.
- Methoxy substituents modulate electronic effects and steric hindrance, impacting binding affinity .
Q. How can solubility and stability be improved for in vitro assays?
- Methodology :
- Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) to prevent aggregation.
- Lyophilization with stabilizers (e.g., trehalose) for long-term storage.
- Monitor degradation via HPLC under varying pH/temperature .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology :
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
- Linker modification : Substitute the sulfonamide with a carboxamide to alter pharmacokinetics.
- In vitro assays : Test analogs against FXa (for anticoagulants) or cancer cell lines (IC₅₀ comparisons) .
Q. What is the molecular mechanism of action in anticoagulation therapy?
- Methodology :
- FXa inhibition assay : Measure Ki values using chromogenic substrates (e.g., S-2765).
- Molecular docking : Simulate binding to FXa’s S1/S4 pockets, highlighting interactions with Arg222 and Tyr99 .
- Pharmacokinetics : Assess bioavailability (oral vs. intravenous) and clearance rates in rodent models .
Q. How can crystallography resolve discrepancies in reported binding modes?
- Methodology :
- X-ray diffraction : Grow single crystals (vapor diffusion method, 0.1 M Tris-HCl pH 8.5).
- SHELXL refinement : Use anisotropic displacement parameters and twin refinement for high-resolution structures .
- Validate against density functional theory (DFT)-optimized geometries .
Q. How should conflicting bioactivity data across experimental models be reconciled?
- Methodology :
- Dose-response normalization : Compare EC₅₀ values in human vs. murine plasma.
- Off-target screening : Use proteome-wide affinity profiling to identify confounding interactions.
- Meta-analysis : Pool data from independent studies (e.g., anticoagulant efficacy vs. bleeding risk) .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Methodology :
- In silico metabolism : Use Schrödinger’s QikProp to identify cytochrome P450 oxidation sites.
- Toxicity prediction : Apply Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity).
- Validate with hepatic microsome assays (e.g., half-life in human liver S9 fractions) .
Q. How does the compound behave under extreme pH or temperature conditions?
- Methodology :
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) or heat (60°C, 48 hr).
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide group).
- Stability protocols : Recommend storage at -20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
